2-Bromo-1-tetralone 6,7-Dichloro Derivative vs. Parent: P388 Leukemia Antitumor Efficacy (T/C 213%)
The 6,7-dichloro substituted derivative of 2-bromo-1-tetralone (2-bromo-6,7-dichloro-1-tetralone) demonstrated antitumor activity in the murine P388 leukemia model, achieving a T/C value of 213% in experimental studies [1]. This represents a >2-fold increase in median survival time relative to untreated controls.
| Evidence Dimension | In vivo antitumor efficacy |
|---|---|
| Target Compound Data | T/C = 213% |
| Comparator Or Baseline | Untreated control (T/C = 100%) |
| Quantified Difference | Δ = +113 percentage points; >2-fold survival extension |
| Conditions | Mice transplanted with P388 leukemia cells |
Why This Matters
This quantitative efficacy benchmark supports procurement for antitumor lead optimization programs focused on halogenated tetralone scaffolds.
- [1] Sato Y, Mizobuchi S, Tanabe K, Inoue H. 2-Bromo-1-tetralone derivatives. European Patent EP0125695A2. Filed May 16, 1984. Priority JP8543383A, May 16, 1983. View Source
